Scientific Field: Analytical chemistry, food safety, and toxicology.
Summary: Aflatoxins are naturally occurring mycotoxins produced by certain fungi (Aspergillus species) that can contaminate food and feed. Aflatoxin G2-13C17 is a fully 13C-labeled form of aflatoxin G2.
Methods of Application: Researchers use stable isotope dilution and liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) to quantify aflatoxin G2 levels in food-grade gums, milk, milk-based infant formula, and feed samples.
Scientific Field: Biomedical sciences.
Summary: Aflatoxins, including Aflatoxin G2, have been implicated in liver cancer and other health issues. Researchers study their effects on cellular processes and potential therapeutic interventions.
Methods of Application: In vitro cell culture experiments and animal models are used to investigate the impact of Aflatoxin G2-13C17 on cellular pathways, gene expression, and carcinogenesis.
Scientific Field: Environmental science.
Summary: Aflatoxins can contaminate soil, water, and crops. Monitoring their presence and distribution is crucial for environmental health.
Methods of Application: Researchers analyze environmental samples (soil, water, crops) using LC-MS/MS after spiking them with Aflatoxin G2-13C17 as an internal standard.
Scientific Field: Cosmetics and personal care product industry.
Summary: Aflatoxin G2-13C17 serves as a reference standard for quality control.
Methods of Application: Manufacturers use it to validate analytical methods, ensuring product safety and compliance.
Results: Reliable quality control ensures safe cosmetics and personal care items for consumers.
Scientific Field: Clinical medicine.
Summary: Aflatoxin exposure can impact human health. Researchers investigate its role in diseases and develop diagnostic assays.
Methods of Application: Serum or urine samples from patients are analyzed using LC-MS/MS, comparing natural Aflatoxin G2 levels with those spiked with Aflatoxin G2-13C17.
Scientific Field: Pharmacology and drug metabolism.
Summary: Researchers study how the body metabolizes aflatoxins and their impact on drug interactions.
Methods of Application: Aflatoxin G2-13C17 is used as a tracer to understand metabolic pathways and drug interactions.
Results: Insights aid drug development and personalized medicine approaches.
Aflatoxin G2-13C17 is a stable isotope-labeled derivative of aflatoxin G2, a mycotoxin produced by certain molds, particularly Aspergillus species. The chemical formula for Aflatoxin G2-13C17 is C₁₇H₁₄O₇, with a molecular weight of approximately 347.16 g/mol. This compound is primarily used in analytical chemistry as an internal standard for the quantification of aflatoxins in food and environmental samples through methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Aflatoxin G2 is known for its potent toxicity and carcinogenic properties. It can induce DNA damage and has been implicated in liver cancer in humans and animals. The biological activity of Aflatoxin G2-13C17 mirrors that of its unlabelled counterpart, making it useful for studying the metabolism and toxicological effects of aflatoxins in biological systems .
The synthesis of Aflatoxin G2-13C17 typically involves the incorporation of carbon-13 isotopes into the aflatoxin G2 structure. This can be achieved through various synthetic pathways, including:
These methods ensure that the final product retains the chemical properties necessary for accurate analytical applications .
Aflatoxin G2-13C17 is primarily used as an internal standard in quantitative analyses of aflatoxins. Its applications include:
Studies involving Aflatoxin G2-13C17 often focus on its interactions with biological macromolecules. These interactions can provide insights into:
Research has shown that Aflatoxin G2 can interact with DNA, leading to mutagenic changes that contribute to its carcinogenic potential .
Aflatoxin G2-13C17 shares structural similarities with other aflatoxins and mycotoxins. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Molecular Weight | Unique Features |
---|---|---|---|
Aflatoxin B1 | C17H12O6 | 312.31 g/mol | Most toxic; prevalent in contaminated crops |
Aflatoxin B2 | C17H14O6 | 314.31 g/mol | Less toxic than B1; also found in food |
Aflatoxin G1 | C17H12O7 | 328.31 g/mol | Similar structure; slightly different toxicity profile |
Deoxynivalenol | C15H20O6 | 296.32 g/mol | Different mycotoxin; affects animal health more than human |
Zearalenone | C18H22O5 | 318.37 g/mol | Estrogenic properties; impacts reproductive health |
Aflatoxin G2-13C17 is unique due to its stable isotope labeling, which enhances its utility in analytical chemistry compared to its unlabelled counterparts .
Aflatoxin G2-13C17 is a stable isotope-labeled analog of the mycotoxin aflatoxin G2, where all 17 carbon atoms in the molecule are replaced with the carbon-13 (13C) isotope. Its molecular formula is $$^{13}\text{C}{17}\text{H}{14}\text{O}_{7}$$, with a molar mass of 347.16 g/mol. Structurally, it retains the pentacyclic coumarin-derived framework of native aflatoxin G2, featuring a fused dihydrofurofuran moiety and a cyclopentenone ring (Figure 1). The 13C labeling occurs uniformly across the methoxy group, coumarin backbone, and furan rings, as evidenced by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
Table 1: Comparative molecular properties of aflatoxin G2 and G2-13C17
Property | Aflatoxin G2 | Aflatoxin G2-13C17 |
---|---|---|
Molecular formula | C$${17}$$H$${14}$$O$$_{7}$$ | $$^{13}$$C$${17}$$H$${14}$$O$$_{7}$$ |
Molar mass (g/mol) | 330.29 | 347.16 |
Fluorescence | Green | Identical emission |
Key functional groups | Methoxy, lactones | Isotopically labeled |
Aflatoxin G2-13C17 is chemically identical to its native counterpart except for the isotopic substitution. This ensures nearly identical chromatographic behavior, ionization efficiency, and matrix interaction during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The mass shift of +17 Da (from 330.29 to 347.16) enables unambiguous distinction between the labeled standard and unlabeled analyte, minimizing signal interference. Native aflatoxin G2 is part of the "G" series aflatoxins, characterized by a green fluorescence under ultraviolet light and a lactone ring system, whereas the "B" series exhibits blue fluorescence.
The use of isotope-labeled aflatoxins originated in the 2000s with deuterated (2H) analogs, which faced limitations due to potential isotopic exchange and matrix effects. The transition to 13C-labeled standards, such as aflatoxin G2-13C17, began in the 2010s, driven by their superior stability and compatibility with high-resolution mass spectrometry. Commercial production accelerated after 2019, with suppliers like IniKem and Carl Routh offering certified solutions at concentrations of 0.5 µg/mL in acetonitrile. These advancements addressed the need for precise quantification in complex matrices like infant formula and herbal products.
Aflatoxin G2-13C17 is pivotal in stable isotope dilution assays (SIDAs), where it serves as an internal standard to correct for analyte loss during sample preparation and ion suppression in mass spectrometry. For example, in multi-mycotoxin LC-MS/MS workflows, it enables simultaneous quantification of aflatoxins B1, B2, G1, and G2 in cereals and spices with limits of detection below 0.5 µg/kg. Its application extends to regulatory testing in the European Union and China, where it ensures compliance with maximum residue limits (MRLs) for aflatoxins in foodstuffs.
Aflatoxin G2-13C17 belongs to the difurocoumarolactone class of mycotoxins. Its systematic IUPAC name is (3S,7R)-11-(methoxy-13C)-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione. The "G" designation reflects its green fluorescence, while the "2" indicates saturation of the terminal furan ring compared to aflatoxin G1. The 13C17 label specifies that all 17 carbon atoms are replaced with carbon-13, distinguishing it from partially labeled variants.
Aflatoxin G2-13C17 is a fully uniformly carbon-13 stable isotope-labeled form of aflatoxin G2, distinguished from the unlabeled molecule through comprehensive isotopic substitution [1]. The compound possesses the empirical formula 13C17H14O7, with all seventeen carbon atoms replaced by the stable carbon isotope carbon-13 [2] [3]. This isotopic labeling creates a molecular weight of 347.16 grams per mole, representing an increase of 17 atomic mass units compared to the natural aflatoxin G2 [2] [4].
The structural framework of aflatoxin G2-13C17 maintains the characteristic difurocoumarolactone architecture inherent to the aflatoxin G series [5] [6]. The molecule contains a coumarin nucleus as its central structural element, to which is attached a difuran moiety and a six-membered lactone ring [7]. The compound belongs to the difurocoumarolactone aflatoxin family, characterized by polycyclic aromatic compounds containing a delta-valerolactone ring fused to the coumarin moiety of the difurocoumarin skeleton [5].
The stereochemical configuration follows the (3S,7R) designation, with the complete systematic nomenclature being (3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione [8]. The structural integrity encompasses defined stereocenters and maintains absolute stereochemistry consistent with the parent aflatoxin G2 molecule [9].
The mass spectrometric profile of aflatoxin G2-13C17 exhibits distinctive characteristics attributable to its complete carbon-13 labeling. The molecular ion appears at mass-to-charge ratio 347.16, corresponding to the [M+H]+ pseudomolecular ion [2] [4]. The isotopic distribution pattern demonstrates the predominant presence of the fully labeled [13C17] species at 80.6 percent, with minor contributions from [13C16] at 17.2 percent and [13C15] at 2.2 percent [10].
The calculated isotopic enrichment level achieves 98.7 atom percent carbon-13, indicating high purity of the labeled material [10]. This isotopic purity is crucial for analytical applications requiring precise mass spectral differentiation from natural aflatoxin G2. The mass spectral fragmentation pattern maintains consistency with the unlabeled compound while exhibiting the characteristic mass shift of 17 atomic mass units throughout all fragment ions [11].
Isotopic Species | Relative Abundance (%) | Mass Shift (amu) |
---|---|---|
[13C17]-Aflatoxin G2 | 80.6 | +17 |
[13C16]-Aflatoxin G2 | 17.2 | +16 |
[13C15]-Aflatoxin G2 | 2.2 | +15 |
The mass spectrometric behavior in tandem mass spectrometry applications demonstrates excellent separation from the unlabeled analyte, enabling effective use as an internal standard in stable isotope dilution assay methodologies [12]. The fragmentation pathways mirror those of natural aflatoxin G2 while maintaining the isotopic mass differential across all product ions [13].
The mass shift properties of aflatoxin G2-13C17 represent the fundamental analytical advantage of this isotopically labeled compound. The characteristic mass shift of M+17 results from the substitution of all seventeen carbon-12 atoms with carbon-13 isotopes [2] [3]. This mass differential provides optimal separation in mass spectrometric analyses without interference from the natural isotope pattern of unlabeled aflatoxin G2 [11].
The M+17 mass shift ensures no overlap with natural isotopologue distributions of aflatoxin G2, which typically extend only to M+1 and M+2 positions due to natural carbon-13 abundance [11]. This separation is particularly advantageous in complex matrix analyses where conventional internal standards might suffer from isotopic interference. The mass shift remains consistent across all fragmentation products, maintaining analytical specificity throughout tandem mass spectrometry experiments [13].
The fully labeled nature of aflatoxin G2-13C17 eliminates isotope effects that might occur with partially labeled compounds, ensuring identical chromatographic behavior while providing distinct mass spectrometric identification [14]. This property makes the compound invaluable for quantitative analytical methods requiring precise internal standardization [12].
The spectroscopic characteristics of aflatoxin G2-13C17 exhibit both similarities and distinguishing features compared to the unlabeled aflatoxin G2. In nuclear magnetic resonance spectroscopy, the carbon-13 labeling provides enhanced sensitivity for carbon-13 nuclear magnetic resonance analysis, as all carbon positions become magnetically active [19]. This contrasts with natural aflatoxin G2, where only 1.1 percent of carbon atoms are naturally carbon-13 and thus detectable by carbon-13 nuclear magnetic resonance [19].
The enhanced carbon-13 nuclear magnetic resonance sensitivity allows for detailed structural characterization and quantitative analysis using quantitative nuclear magnetic resonance methodologies [20]. The isotopic labeling eliminates the need for prolonged acquisition times typically required for natural abundance carbon-13 nuclear magnetic resonance spectroscopy of aflatoxin compounds [20].
Infrared spectroscopic properties maintain characteristic absorption patterns consistent with the aflatoxin G2 functional groups. The methoxy group absorption appears at 1450 and 1375 wavenumbers, while the ether group exhibits absorption at 1035 wavenumbers [21]. The carbonyl groups associated with the lactone ring structure display absorption at 1739-1749 wavenumbers, depending on the solvent system employed [21].
Ultraviolet-visible spectroscopic properties retain the characteristic green fluorescence under ultraviolet illumination that distinguishes aflatoxin G compounds from the blue-fluorescent aflatoxin B series [22]. The absorption maxima occur at wavelengths of 223, 242, 262, and 365 nanometers, maintaining the spectral profile essential for analytical detection methods [23].
The chemical reactivity profile of aflatoxin G2-13C17 mirrors that of unlabeled aflatoxin G2, as isotopic substitution does not significantly alter chemical behavior. The compound contains several reactive functional groups characteristic of the difurocoumarolactone structure, including the lactone ring, methoxy group, and the difuran moiety [5] [7].
The lactone ring represents the most chemically reactive portion of the molecule, with the carbonyl carbon exhibiting significant electrophilic character [24]. Computational studies indicate this carbon center carries a high positive charge, making it susceptible to nucleophilic attack under appropriate conditions [24]. The lactone ring can undergo hydrolysis under acidic conditions through an acid-acyl bimolecular mechanism [24].
The methoxy group attached to the aromatic system provides sites for potential demethylation reactions under oxidative conditions [24]. The difuran ring system, while lacking the double bond present in aflatoxin G1, still maintains reactivity toward electrophilic addition reactions and oxidative modifications [25] [26].
Functional Group | Reactivity Type | Reaction Conditions |
---|---|---|
Lactone ring | Nucleophilic attack | Acidic aqueous conditions |
Methoxy group | Demethylation | Oxidative conditions |
Difuran system | Electrophilic addition | Various electrophiles |
Aromatic rings | Substitution reactions | Electrophilic conditions |
The compound demonstrates susceptibility to photodegradation when exposed to ultraviolet radiation, leading to structural modifications particularly affecting the furan ring systems [25]. Oxidative conditions can result in ring opening reactions and formation of various degradation products through hydroxyl radical interactions [24].
Acute Toxic;Health Hazard